

Application Note: Structural Elucidation of Losartan Impurities by NMR Spectroscopy

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Compound of Interest

Compound Name: *N*-Trityl Losartan-d4
Carboxaldehyde
Cat. No.: B1160403

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Abstract

This application note provides a comprehensive guide for the structural elucidation of impurities in Losartan potassium, a widely prescribed antihypertensive drug, using Nuclear Magnetic Resonance (NMR) spectroscopy. The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and detailed in the International Council for Harmonisation (ICH) guidelines.[1][2] This document outlines detailed protocols for sample preparation, one-dimensional (1D) and two-dimensional (2D) NMR experiments, and data interpretation. It is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Impurity Profiling in Losartan

Losartan is an angiotensin II receptor blocker used to treat hypertension.[3] During its synthesis and storage, various process-related impurities and degradation products can emerge.[4][5] The presence of these impurities, even in trace amounts, can potentially impact the drug's

safety and efficacy.^[6] Regulatory guidelines necessitate the identification and characterization of any impurity present at a concentration of 0.1% or higher.^[6]

NMR spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules, making it indispensable for identifying unknown impurities in pharmaceuticals.^[7] It provides detailed information about the molecular structure, including connectivity and stereochemistry, which is crucial for definitive impurity identification.^{[7][8]} This note will focus on both common process-related impurities and degradation products of Losartan.

The NMR Toolkit for Structural Elucidation

A combination of 1D and 2D NMR experiments is essential for the unambiguous structural determination of Losartan and its impurities.^{[9][10]}

- 1D NMR:
 - ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
 - ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in a molecule.
- 2D NMR: These experiments are crucial for resolving spectral overlap and establishing atomic connectivity, which is often necessary for complex molecules like Losartan and its impurities.^{[8][10]}
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.^[10]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.^[10]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for piecing together molecular fragments.^[10]

- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is useful for determining stereochemistry.

Common Losartan Impurities

Several potential impurities have been identified in Losartan drug substances, arising from the manufacturing process or degradation.^{[4][11][12]} Some key impurities include:

- Process-Related Impurities:
 - Impurity A (Isolosartan): A positional isomer of Losartan.^[11]
 - Impurity B (Biphenyl Tetrazole Analogue): A synthetic precursor.^[11]
 - Impurity C (Ester Analogue): Formed from an alcohol group converting to an ester.^[11]
 - Impurity D (O-trityl Losartan): A byproduct of the deprotection step.^[11]
 - Dimeric Impurities: Formed by the condensation of two Losartan monomers.^{[4][13]}
- Degradation Products:
 - Oxidative Degradation Products: Losartan is particularly susceptible to oxidative stress, leading to products where the primary alcohol group is oxidized to an aldehyde or a carboxylic acid.^{[5][14][15]}
 - Acid Degradation Products: Forced degradation in acidic conditions can lead to several novel impurities.^{[5][13]}

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is paramount for obtaining high-quality NMR spectra.^{[16][17]}

Objective: To prepare a homogeneous solution of the isolated impurity, free from particulate matter and paramagnetic contaminants.

Materials:

- Isolated impurity (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR)[18]
- High-quality 5 mm NMR tubes[16][19]
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , D_2O)[18]
- Internal standard (e.g., TMS - Tetramethylsilane)
- Glass Pasteur pipettes and filter plugs (e.g., cotton or glass wool)

Protocol:

- Weighing: Accurately weigh the required amount of the isolated impurity.
- Dissolution: Dissolve the sample in a small vial with approximately 0.6-0.7 mL of a suitable deuterated solvent.[18] DMSO- d_6 is a common choice for Losartan and its impurities.[11]
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube. [16][17][19]
- Internal Standard: Add a small amount of an internal reference standard like TMS.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

Workflow Diagram:



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Caption: Workflow for NMR-based impurity elucidation.

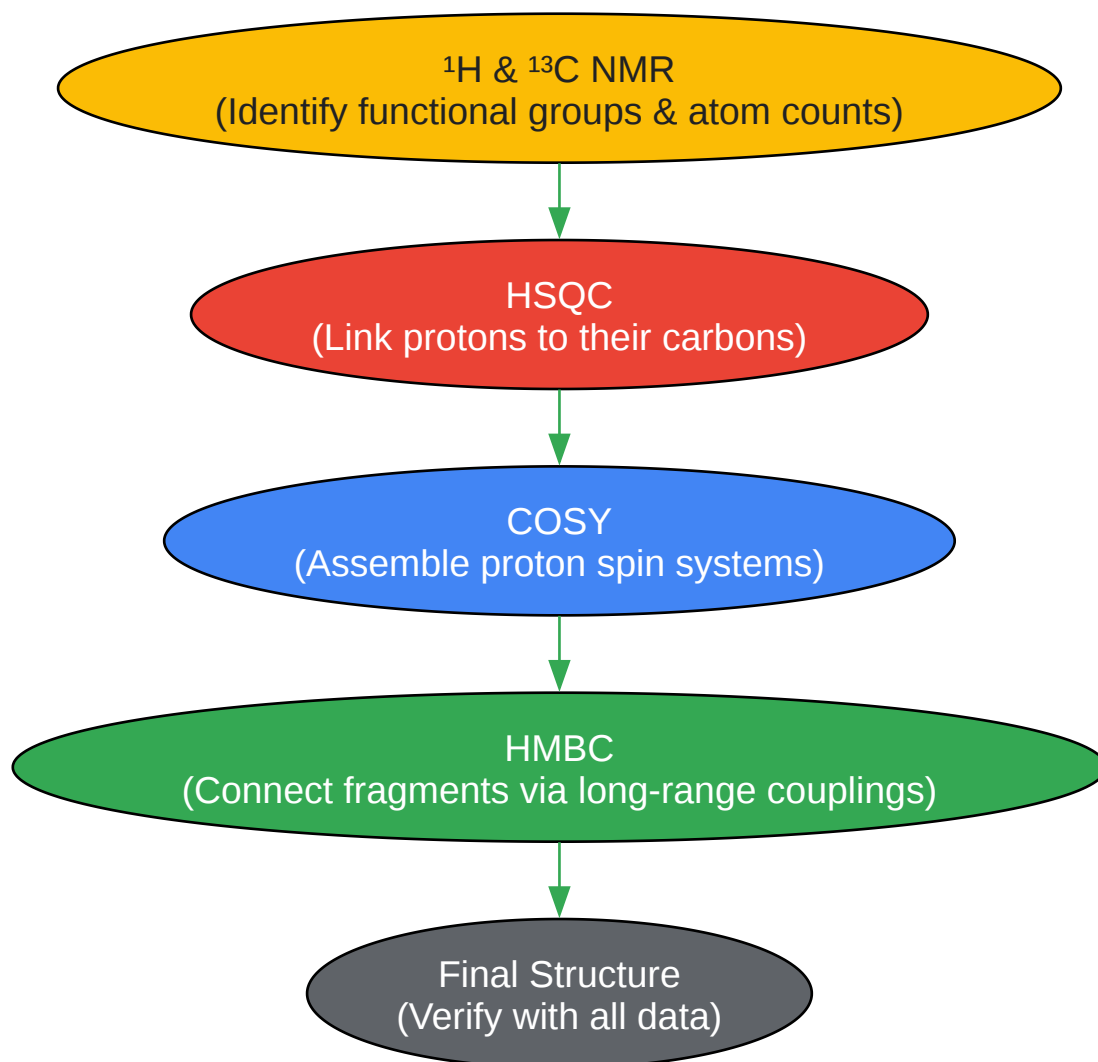
Typical Acquisition Parameters (400 MHz Spectrometer):

Experiment	Pulse Program	Number of Scans	Acquisition Time	Key Information Obtained
^1H NMR	zg30	16-64	~5 min	Proton chemical shifts, multiplicities, and integrations.
^{13}C NMR	zgpg30	1024-4096	20-60 min	Carbon chemical shifts.
COSY	cosygppqf	2-4	~20 min	^1H - ^1H spin-spin couplings (through-bond).
HSQC	hsqcedetgpsisp2 .2	4-8	~30 min	Direct ^1H - ^{13}C one-bond correlations.
HMBC	hmbcgpndqf	8-16	~1-2 hours	^1H - ^{13}C long-range (2-3 bond) correlations.

Data Interpretation: A Case Study Approach

The structural elucidation process involves a systematic analysis of the NMR data to piece together the molecular structure.

Logical Flow for Structure Determination:



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Caption: Stepwise logic for NMR data interpretation.

Let's consider a hypothetical oxidative degradation product where the primary alcohol on the imidazole ring of Losartan is oxidized to a carboxylic acid.

Table 1: Comparison of Key ¹H NMR Chemical Shifts (δ , ppm) in DMSO-d₆

Proton(s)	Losartan	Hypothetical Carboxylic Acid Impurity	Rationale for Shift Change
-CH ₂ -OH (imidazole)	~4.37 (s, 2H)[20]	Signal disappears	Oxidation of the alcohol group.
-CH ₂ - (biphenyl)	~5.12 (s, 2H)[20]	~5.20 (s, 2H)	Minor change due to altered electronic environment.
Aromatic Protons	6.7-7.6[20]	Largely similar, with minor shifts	The core aromatic structure remains intact.
Butyl Chain	0.7-2.5[20]	Largely similar	Remote from the site of modification.
-COOH	Not present	~12-13 (br s, 1H)	Appearance of a characteristic carboxylic acid proton.

Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions.

Analysis Steps:

- ¹H NMR Analysis: The most telling change would be the disappearance of the singlet at ~4.37 ppm corresponding to the -CH₂OH protons and the appearance of a new, broad singlet far downfield (~12-13 ppm), characteristic of a carboxylic acid proton.
- ¹³C NMR Analysis: A new signal would appear in the carbonyl region (~170-180 ppm), and the signal corresponding to the -CH₂OH carbon (~55-65 ppm) would disappear.
- HSQC Analysis: This would confirm the disappearance of the correlation between the protons at ~4.37 ppm and its attached carbon.
- HMBC Analysis: Long-range correlations from the biphenyl methylene protons (~5.20 ppm) to the new carbonyl carbon would definitively confirm the position of the new carboxylic acid

group, thus establishing the structure of the impurity.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D techniques, offers a powerful and definitive method for the structural elucidation of impurities in Losartan. A systematic approach, beginning with careful sample preparation and followed by a logical interpretation of a full suite of NMR experiments, enables the unambiguous identification of process-related and degradation impurities. This is essential for ensuring the quality, safety, and regulatory compliance of Losartan drug products.

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